molecular formula C26H27N7O3S B10836055 Pyrrolo[1,2-f]triazine derivative 2

Pyrrolo[1,2-f]triazine derivative 2

Cat. No.: B10836055
M. Wt: 517.6 g/mol
InChI Key: ZYJICIOJMGMKDZ-OAQYLSRUSA-N
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Description

Pyrrolo[1,2-f]triazine derivative 2: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[1,2-f]triazine family, known for its unique structure and potential therapeutic applications. Pyrrolo[1,2-f]triazine derivatives have been studied for their roles in various biological processes and their potential as therapeutic agents, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of pyrrolo[1,2-f]triazine derivatives often involves scalable methodologies that ensure high yield and purity. For example, the synthesis of the triazine derivative used in the antiviral drug remdesivir involves a two-vessel process that has been optimized for large-scale production .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Pyrrolo[1,2-f]triazine derivatives are used as building blocks in the synthesis of more complex molecules.

Biology: In biological research, these compounds are studied for their interactions with various enzymes and proteins. They have been shown to inhibit certain kinases, making them potential candidates for drug development .

Medicine: Pyrrolo[1,2-f]triazine derivatives have shown promise in the treatment of cancer. They act as kinase inhibitors, targeting specific proteins involved in cancer cell proliferation. Some derivatives are also being studied for their antiviral properties, particularly against RNA viruses .

Industry: In the pharmaceutical industry, these compounds are used in the development of new drugs. Their ability to inhibit specific enzymes makes them valuable in the design of targeted therapies .

Mechanism of Action

The mechanism of action of pyrrolo[1,2-f]triazine derivatives involves the inhibition of specific enzymes, particularly kinases. These compounds bind to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular processes, leading to the death of cancer cells or the inhibition of viral replication .

Molecular Targets and Pathways:

Properties

Molecular Formula

C26H27N7O3S

Molecular Weight

517.6 g/mol

IUPAC Name

N-[2-[(3R)-3-aminopiperidin-1-yl]-3-[(2-cyanophenyl)methyl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-6-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C26H27N7O3S/c1-18-8-10-23(11-9-18)37(35,36)30-22-13-24-25(34)32(15-20-6-3-2-5-19(20)14-27)26(29-33(24)17-22)31-12-4-7-21(28)16-31/h2-3,5-6,8-11,13,17,21,30H,4,7,12,15-16,28H2,1H3/t21-/m1/s1

InChI Key

ZYJICIOJMGMKDZ-OAQYLSRUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=C2)C(=O)N(C(=N3)N4CCC[C@H](C4)N)CC5=CC=CC=C5C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=C2)C(=O)N(C(=N3)N4CCCC(C4)N)CC5=CC=CC=C5C#N

Origin of Product

United States

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